molecular formula C14H10N2OS B2784320 N-(1,3-benzothiazol-5-yl)benzamide CAS No. 922879-50-3

N-(1,3-benzothiazol-5-yl)benzamide

Cat. No.: B2784320
CAS No.: 922879-50-3
M. Wt: 254.31
InChI Key: UQFLPCBMVUFUPY-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)benzamide: is a compound that belongs to the class of benzothiazole derivatives Benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-5-yl)benzamide typically involves the reaction of 1,3-benzothiazole-5-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1,3-benzothiazol-5-yl)benzamide can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Various nucleophiles (amines, alcohols), organic solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced derivatives.

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Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-14(10-4-2-1-3-5-10)16-11-6-7-13-12(8-11)15-9-18-13/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFLPCBMVUFUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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